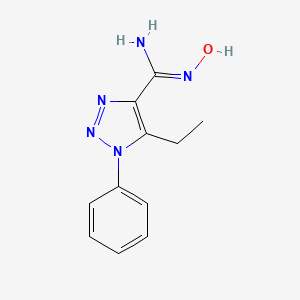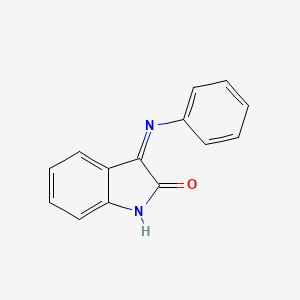
5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide
Overview
Description
Scientific Research Applications
Peptide Synthesis
5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide, and its derivatives, have been used in the synthesis of peptides. For instance, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate (HOCt) has been designed and synthesized for application in solid-phase peptide synthesis using Fmoc chemistry. It demonstrates high coupling efficiency and does not absorb at 302 nm, enabling real-time monitoring of each coupling cycle. Its applications include the synthesis of endothelin analogues and difficult sequences (Jiang et al., 1998).
Anti-Cancer Properties
Compounds with a triazole structure, such as 5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide, have been studied for their anti-cancer properties. Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole have been conducted to understand their mechanism behind anti-cancer properties (Karayel, 2021).
Molecular Interaction Studies
Research on triazole derivatives includes analyzing molecular interactions. For example, the study of π-hole tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives through Hirshfeld surface analysis and DFT calculations has been conducted. This includes analyzing how nucleophilic/electrophilic nature of groups is affected by substituents and influences interaction energy (Ahmed et al., 2020).
Synthesis of Triazole Derivatives
5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide derivatives are used in various synthesis processes. For instance, an efficient and convenient synthesis method for ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate has been developed using "click chemistry" (Chen et al., 2010).
Racemization Studies
The compound and its derivatives are also studied for racemization, crucial in peptide synthesis. A systematic study into racemisation upon activation and coupling of single amino acids and dipeptides with ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate has been reported (Robertson et al., 1999).
properties
IUPAC Name |
5-ethyl-N'-hydroxy-1-phenyltriazole-4-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O/c1-2-9-10(11(12)14-17)13-15-16(9)8-6-4-3-5-7-8/h3-7,17H,2H2,1H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNRHYILKYOKJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)C(=NO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(N=NN1C2=CC=CC=C2)/C(=N/O)/N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N'-hydroxy-1-phenyl-1H-1,2,3-triazole-4-carboximidamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(Phenylsulfanyl)methyl]-2-(4-pyridinyl)-4-pyrimidinol](/img/structure/B1418102.png)
![N-[(hydroxyimino)methyl]-N-[(4-nitrobenzyl)oxy]urea](/img/structure/B1418104.png)

![[2-(4-Hydroxy-phenylimino)-4-oxo-thiazolidin-5-yl]-acetic acid](/img/structure/B1418106.png)
![6-ethyl-2-[(3-fluoropropyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B1418109.png)
![7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418110.png)


![ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate](/img/structure/B1418117.png)

![4-hydroxy-6-methyl-3-[2-(4-phenyl-1,3-thiazol-2-yl)ethanehydrazonoyl]-2H-pyran-2-one](/img/structure/B1418119.png)

![2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B1418122.png)
